molecular formula C11H18N2O3 B6295998 t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 2061888-00-2

t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B6295998
CAS No.: 2061888-00-2
M. Wt: 226.27 g/mol
InChI Key: HRHTUPLABYFOKC-BDAKNGLRSA-N
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Description

t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a hydroxymethyl group attached to a pyrrolidine ring. It is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using reagents like cyanogen bromide or sodium cyanide.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added via a hydroxymethylation reaction using formaldehyde or other suitable reagents.

    Protection with t-Butyl Group: The tert-butyl group is introduced through a protection reaction using tert-butyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve sustainable and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The cyano group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst can be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the cyano and hydroxymethyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

tert-butyl (2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHTUPLABYFOKC-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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